Olinone

准备方法

合成路线和反应条件

奥利农的合成涉及多个步骤,从市售的起始原料开始。 关键步骤包括吡啶吲哚核的形成以及随后引入乙酰胺丁基侧链的官能化 . 反应条件通常涉及使用有机溶剂、催化剂和受控温度以确保高产率和纯度。

工业生产方法

奥利农的工业生产遵循类似的合成路线,但规模更大。 该工艺针对效率、成本效益和环境因素进行了优化。 这包括使用连续流动反应器、自动化系统和严格的质量控制措施以确保一致性和安全性 .

化学反应分析

反应类型

奥利农会发生各种化学反应,包括:

氧化: 奥利农在特定条件下可以氧化形成氧化衍生物。

还原: 还原反应可用于修饰奥利农上的官能团。

取代: 奥利农可以参与取代反应,其中官能团被其他基团取代。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 各种亲核试剂和亲电试剂可以在适当条件下使用以实现取代反应。

主要形成的产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能会产生羟基化或酮衍生物,而还原可以产生醇或胺 .

科学研究应用

奥利农在科学研究中具有广泛的应用,包括:

作用机制

相似化合物的比较

类似化合物

JQ1: 另一种溴结构域和末端结构域蛋白抑制剂,具有类似的作用机制。

I-BET762: 一种有效的溴结构域和末端结构域蛋白抑制剂,在癌症研究中具有应用价值。

RVX-208: 靶向溴结构域和末端结构域蛋白,正在研究用于心血管疾病。

奥利农的独特性

奥利农在其对含溴结构域蛋白 4 的第一个溴结构域的高选择性方面是独一无二的,这使其成为研究特定蛋白质相互作用及其生物学后果的宝贵工具 . 其促进少突胶质细胞祖细胞分化的能力进一步将其与其他类似化合物区分开来 .

生物活性

Olinone is a selective inhibitor of bromodomain-containing protein 4 (BRD4), which is part of the bromodomain and extraterminal (BET) protein family. This compound has garnered attention due to its significant biological activities, particularly in the context of cellular differentiation and cancer treatment. The following sections outline its biological mechanisms, effects on various cell types, and relevant research findings.

This compound exhibits a high selectivity for the first bromodomain (BD1) of BET proteins, particularly BRD4. This selectivity is critical as it influences the compound's ability to modulate gene expression and cellular processes. By binding to BD1, this compound disrupts the interaction between BRD4 and acetylated histones, leading to altered transcriptional regulation of target genes involved in cell cycle progression and differentiation .

Biological Activities

1. Oligodendrocyte Differentiation:

this compound has been shown to promote the differentiation of mouse oligodendrocyte progenitor cells. This effect is significant for potential therapeutic strategies in demyelinating diseases such as multiple sclerosis .

2. Cancer Cell Proliferation:

In various studies, this compound demonstrated anti-proliferative effects on cancer cells. For instance, it selectively inhibited the growth of ovarian carcinoma cells by modulating pathways associated with apoptosis and cell cycle regulation .

3. Immune Modulation:

Research indicates that this compound may influence immune responses by affecting the transcriptional activity of genes involved in inflammation and immune cell differentiation. This property suggests its potential utility in treating autoimmune diseases .

Table 1: Summary of Biological Effects of this compound

| Biological Activity | Cell Type/Model | Effect Observed |

|---|---|---|

| Oligodendrocyte Differentiation | Mouse oligodendrocyte progenitors | Enhanced differentiation |

| Cancer Cell Proliferation | Ovarian carcinoma cells | Reduced proliferation and increased apoptosis |

| Immune Response Modulation | Various immune cell types | Altered gene expression related to inflammation |

Case Study 1: this compound in Cancer Therapy

A study investigated the effects of this compound on ovarian carcinoma cells, revealing that it induced apoptosis through the mitochondrial pathway while downregulating pro-survival factors such as BCL2. This study highlights this compound's potential as a therapeutic agent in cancer treatment by selectively targeting BRD4 .

Case Study 2: Neuroprotective Effects

Another research effort focused on the role of this compound in promoting oligodendrocyte differentiation, which is crucial for remyelination processes following injury or disease. The findings suggest that this compound could be beneficial in developing treatments for neurodegenerative conditions .

常见问题

Basic Research Questions

Q. What is the structural basis of Olinone’s selectivity for BRD4 BD1 over BD2?

this compound achieves BD1 selectivity through distinct molecular interactions:

- Hydrogen bonding : The acetyl group forms a critical hydrogen bond with Asn140 in BD1, while the triheterocyclic structure interacts with Asp144 in the Kac-binding pocket .

- Steric hindrance in BD2 : BD2 contains His437 instead of Asp144, creating steric and electronic clashes with this compound’s triheterocyclic moiety, reducing BD2 affinity by >100-fold .

- ZA loop dynamics : Leu92 in BD1 stabilizes this compound’s binding, whereas BD2’s ZA loop (residue 385) exhibits conformational flexibility, further reducing affinity .

Q. What experimental methods validate this compound’s BD1 selectivity and potency?

Key methodologies include:

- X-ray crystallography : Resolves this compound-BRD4 BD1 co-crystal structures (e.g., PDB 4QB3, 5EI4) to identify binding interactions .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd = 3.4 µM for BD1) and thermodynamic profiles .

- Cellular assays : Differentiation of oligodendrocyte precursor cells (OPCs) confirms functional BD1 selectivity, contrasting with pan-BET inhibitors like JQ1, which block differentiation .

Q. How does this compound compare to pan-BET inhibitors in mechanistic studies?

- Functional divergence : this compound promotes OPC differentiation by selectively inhibiting BD1-dependent transcriptional programs, whereas pan-BET inhibitors (e.g., MS417) broadly suppress BET-driven oncogenes like c-Myc .

- Target engagement : this compound’s BD1 specificity avoids off-target effects on BD2-dependent pathways (e.g., Twist-mediated EMT in cancer), enabling precise functional dissection .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s functional outcomes across cellular models?

Contradictions (e.g., variable c-Myc modulation) arise from:

- Context-dependent BD1/BD2 roles : Use isoform-specific knockdowns (siRNA/shRNA) to isolate BD1 contributions in distinct cell types .

- Dose-response profiling : Low doses (1–10 µM) may partially inhibit BD1, while higher doses induce compensatory BD2 signaling; employ graded inhibition assays to map nonlinear effects .

- Epigenetic state analysis : Pair this compound treatment with ChIP-seq or CUT&Tag to assess histone acetylation dynamics and BET occupancy .

Q. What computational strategies optimize this compound’s selectivity and potency?

- Molecular dynamics (MD) simulations : Identify residues (e.g., Asp144, His437) governing binding entropy and loop flexibility .

- Free energy perturbation (FEP) : Predict affinity changes for this compound analogs targeting conserved vs. non-conserved BD1/BD2 residues .

- Structure-activity relationship (SAR) libraries : Screen tetrahydropyrido-indole derivatives to enhance hydrogen bonding with Asp144 or reduce steric bulk .

Q. How can researchers address this compound’s low potency in functional assays?

- Proteolysis-targeting chimeras (PROTACs) : Conjugate this compound to E3 ligase ligands to degrade BRD4 BD1 selectively .

- Synergistic combinations : Pair this compound with BD2-specific inhibitors (e.g., RVX-208) to achieve dual BET inhibition without cross-domain interference .

Q. Methodological Guidelines

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data?

- Nonlinear regression models : Fit sigmoidal curves (e.g., Hill equation) to calculate IC50 and assess cooperativity .

- ANOVA with post hoc tests : Compare this compound’s effects across multiple cell lines or treatment groups .

Q. How to design rigorous controls for this compound studies?

- Negative controls : Use BD2-selective inhibitors (e.g., MS765) or catalytically inactive BRD4 mutants .

- Orthogonal validation : Confirm findings with CETSA (cellular thermal shift assay) or SPR (surface plasmon resonance) .

Q. Data Contradiction Analysis

Example : this compound’s weak c-Myc suppression vs. pan-BET inhibitors

- Hypothesis : BD2 compensates for BD1 inhibition in certain contexts.

- Resolution : Combine this compound with BD2 inhibitors or use CRISPR-Cas9 to knockout BD2, then re-measure c-Myc levels .

属性

IUPAC Name |

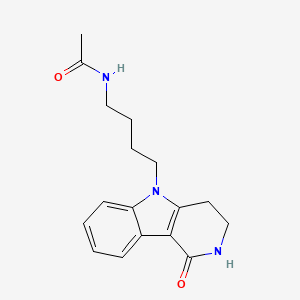

N-[4-(1-oxo-3,4-dihydro-2H-pyrido[4,3-b]indol-5-yl)butyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12(21)18-9-4-5-11-20-14-7-3-2-6-13(14)16-15(20)8-10-19-17(16)22/h2-3,6-7H,4-5,8-11H2,1H3,(H,18,21)(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVLOOXFFIFQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCN1C2=C(C3=CC=CC=C31)C(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。